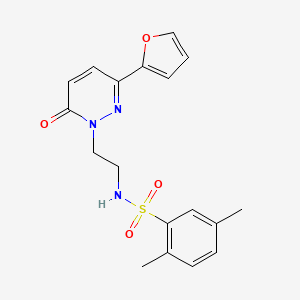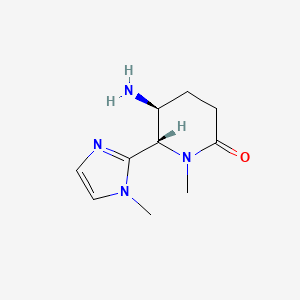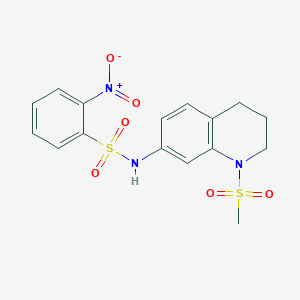
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is a complex organic compound that features a tetrahydroquinoline core substituted with a methylsulfonyl group and a nitrobenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide typically involves multiple steps:
-
Formation of the Tetrahydroquinoline Core: : The initial step involves the synthesis of the tetrahydroquinoline core, which can be achieved through the Povarov reaction. This reaction involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
-
Introduction of the Methylsulfonyl Group: : The tetrahydroquinoline intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methylsulfonyl group at the desired position on the tetrahydroquinoline ring.
-
Attachment of the Nitrobenzenesulfonamide Moiety: : The final step involves the coupling of the sulfonylated tetrahydroquinoline with 2-nitrobenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base like pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
-
Reduction: : The nitro group in the compound can be reduced to an amine under catalytic hydrogenation conditions or using reducing agents like tin(II) chloride.
-
Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorosulfonic acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.
Wirkmechanismus
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitrobenzenesulfonamide moiety can act as a bioisostere for sulfonamide drugs, potentially inhibiting enzymes or receptors involved in disease pathways. The tetrahydroquinoline core may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzenesulfonamide: Contains a chloro group instead of a nitro group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the methylsulfonyl and nitrobenzenesulfonamide groups in N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzenesulfonamide makes it unique. This combination of functional groups provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-26(22,23)18-10-4-5-12-8-9-13(11-15(12)18)17-27(24,25)16-7-3-2-6-14(16)19(20)21/h2-3,6-9,11,17H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPXFLULMVWLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

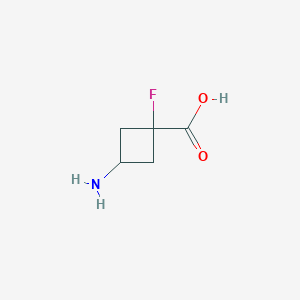

![6-Iodoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2676365.png)
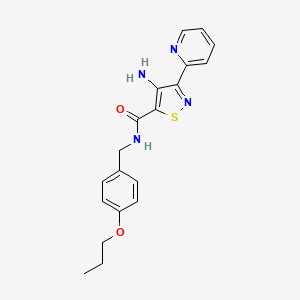
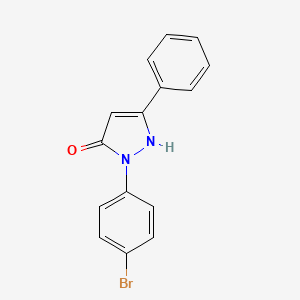
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2676371.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)
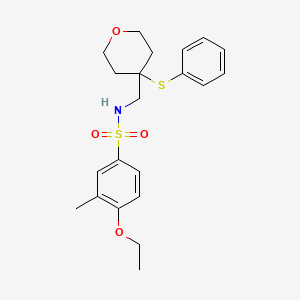
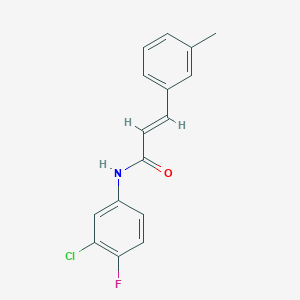
![2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2676375.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)
